

Application Notes: High-Throughput Screening Using the eDHFR Degrader System

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Compound of Interest		
Compound Name:	PROTAC eDHFR Degrader-1	
Cat. No.:	B12371285	Get Quote

Introduction

Targeted Protein Degradation (TPD) is a revolutionary strategy in drug discovery that aims to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This is often achieved using heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] The E. coli dihydrofolate reductase (eDHFR) degrader system is a powerful and versatile tool for studying protein function and for discovering novel protein degraders.[4][5]

This system operates on a simple principle: a destabilized mutant of the eDHFR protein (the "degron") is genetically fused to a POI.[4][6] In the absence of a stabilizing ligand, the entire fusion protein is recognized by the cellular machinery and rapidly degraded.[4][7] The small molecule trimethoprim (TMP) binds with high affinity to the eDHFR degron, stabilizing it and rescuing the fusion protein from degradation.[4][5][7] This allows for tunable, reversible, and dose-dependent control over the protein's abundance.[4][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the eDHFR degrader system for high-throughput screening (HTS) to identify novel small molecule protein stabilizers or degraders.

Principle of the eDHFR System

The eDHFR system can be utilized in two primary modes for HTS:



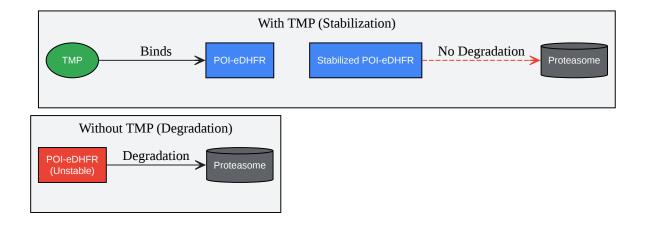




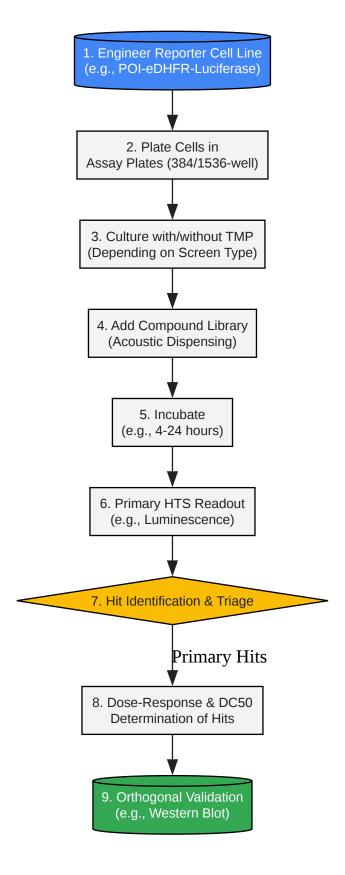
- Stabilizer Screening (TMP-Withdrawal Mode): In this mode, cells expressing the POI-eDHFR fusion are cultured without TMP, leading to low basal levels of the target protein. A compound library is screened to identify molecules that, like TMP, can bind to and stabilize the eDHFR degron, leading to an increase in the POI signal (e.g., luminescence or fluorescence).
- Degrader Screening (PROTAC Mode): This advanced mode uses a PROTAC approach
 where TMP is chemically linked to a ligand for an E3 ligase, such as pomalidomide for
 Cereblon (CRBN).[8] In this setup, the POI-eDHFR fusion protein is first stabilized with
 excess free TMP. The HTS then screens for compounds that can displace TMP and induce
 the formation of a ternary complex between the POI-eDHFR, the TMP-PROTAC, and the E3
 ligase, leading to degradation of the POI.[8] A more direct approach involves screening TMPbased PROTAC libraries on cells expressing the POI-eDHFR, where the desired outcome is
 a loss of signal.[8]

Visualizing the Mechanisms and Workflow









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